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molecular formula C15H17NO2 B8656039 3,4-Dimethoxybenzhydrylamine

3,4-Dimethoxybenzhydrylamine

Cat. No. B8656039
M. Wt: 243.30 g/mol
InChI Key: PGBFJBABOKHGQU-UHFFFAOYSA-N
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Patent
US06429221B1

Procedure details

To a stirring solution of 3,4-dimethoxybenzonitrile (1.63 grams, 10.0 mmol) in tetrahydrofuran (25 milliliters) was added phenyl magnesium bromide (3.7 milliliters, 3M, 11.0 mmol) and the resulting solution was refluxed for 40 minutes. The progress of the reaction was monitored by TLC (30% ethyl acetate/methylene chloride, UV), after 40 minutes the reaction was complete. The reaction mixture was allowed to cool and methanol (25 milliliters) was added slowly. When the effervescence had ceased sodium borohydride (0.40 grams, 10.5 mmol) was added slowly and the reaction mixture was stirred at room temperature overnight. The resulting dark purple mixture was extracted with ether (3 times with 50 milliliters) and the combined ether extracts back extracted into aqueous 3N hydrochloric acid (150 milliliters). The pH of the aqueous layer was then adjusted to 14 using sodium hydroxide (5 Molar) and the mixture was extracted with methylene chloride (2 times with 50 milliliters). The combined organic layers were dried over magnesium sulfate and concentrated in vacuo to afford 1.76 grams (72%) of product as an orange oil: 1H NMR (CDCl3) δ7.43-7.16(m, 5H), 6.95-6.74(m, 3H), 5.17(s, 1H), 3.85(s, 3H), 3.84(s, 3H), 1.78(s, 2H).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
ethyl acetate methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:6]#[N:7].[C:13]1([Mg]Br)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(OCC)(=O)C.C(Cl)Cl.[BH4-].[Na+]>O1CCCC1.CO>[C:13]1([CH:6]([NH2:7])[C:5]2[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[CH:4]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
COC=1C=C(C#N)C=CC1OC
Name
Quantity
3.7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ethyl acetate methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.C(Cl)Cl
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
was added slowly
EXTRACTION
Type
EXTRACTION
Details
The resulting dark purple mixture was extracted with ether (3 times with 50 milliliters)
EXTRACTION
Type
EXTRACTION
Details
the combined ether extracts back extracted into aqueous 3N hydrochloric acid (150 milliliters)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride (2 times with 50 milliliters)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C1=CC(=C(C=C1)OC)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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